N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-methyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-9-4-5-11-12(7-9)17-13(15-11)14-8-10-3-2-6-16-10/h2-7H,8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVJYRAKXPMSEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine typically involves the reaction of 2-aminothiazole derivatives with furan-2-carbaldehyde under specific conditions. One common method includes:
Condensation Reaction: The reaction between 2-aminothiazole and furan-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: Electrophilic substitution reactions can occur on the benzo[d]thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used under mild conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated derivatives of the benzo[d]thiazole ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine has been investigated for its anticancer properties. Research indicates that compounds within this class can act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. For instance, studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and SW480 (colon cancer) cells, while showing weaker effects on HepG2 (liver cancer) cells.
Mechanism of Action
The mechanism involves interaction with cellular targets leading to modulation of cell signaling pathways. The compound's structure allows for hydrogen bonding and hydrophobic interactions with proteins, influencing critical processes such as apoptosis and cell differentiation.
Case Study: Synthesis and Evaluation
A study synthesized various derivatives of this compound and evaluated their anticancer activity using the MTT assay. Results indicated that some derivatives significantly inhibited cell growth in targeted cancer lines, suggesting their potential as therapeutic agents .
Antimicrobial Properties
This compound has also been explored for its antimicrobial activity. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal pathogens. The compound's ability to disrupt microbial cell membranes or inhibit essential enzymes contributes to its antimicrobial effects .
Case Study: Antimicrobial Screening
In a comparative study, various benzothiazole derivatives were synthesized and screened for antibacterial and antifungal activities. The results indicated that specific derivatives exhibited promising minimum inhibitory concentration (MIC) values against pathogens such as Staphylococcus aureus and Candida albicans .
Biological Research Applications
The compound serves as a valuable tool in biological research, particularly in enzyme inhibition studies and receptor binding assays. Its diverse interactions with biological targets make it suitable for investigating cellular mechanisms underlying diseases.
Biochemical Assays
this compound is utilized in biochemical assays to study enzyme kinetics and inhibition profiles. This application is crucial for understanding how the compound can modulate enzyme activity linked to various metabolic pathways.
Materials Science
In addition to its biological applications, this compound is being explored in materials science. Its unique chemical properties allow it to be used as a building block for organic electronics and advanced materials.
Potential Applications
The compound's stability and electronic properties make it suitable for applications in organic photovoltaics and light-emitting diodes (LEDs). Ongoing research aims to optimize its properties for enhanced performance in these technologies.
Industrial Uses
This compound is also relevant in industrial applications, particularly in the synthesis of dyes, pigments, and other chemical intermediates. Its versatility allows it to be incorporated into various formulations used in manufacturing processes .
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: The compound can interfere with metabolic pathways, such as those involved in DNA synthesis and repair, leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Key Structural Features :
- Benzo[d]thiazole core : Provides rigidity and aromaticity, enhancing binding to hydrophobic pockets in enzymes or receptors.
- Furan-2-ylmethyl group : Introduces oxygen-containing heterocyclic character, which may influence solubility and metabolic stability.
Benzothiazole derivatives exhibit diverse biological activities modulated by substituents on the thiazole ring and the amine side chain. Below is a detailed comparison of N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine with structurally related analogs:
Structural Analogs and Their Properties
Functional Group Impact on Activity
Substituents on the Benzothiazole Core: 6-Methyl group: Enhances lipophilicity compared to unsubstituted benzothiazoles, as seen in compound 4a (IC₅₀ = 46.5 µg/mL for NO scavenging) . Halogenation (F, Cl): Fluorinated derivatives (e.g., 7-chloro-6-fluorobenzo[d]thiazol-2-amine) show improved metabolic stability and antioxidant activity due to electronegative effects .
This group differentiates the target compound from analogs like N-m-Tolylbenzo[d]thiazol-2-amine, which lacks heterocyclic character .
Hybrid Structures :
- Compounds like N-(Benzo[d]thiazol-2-yl)-6-methoxybenzo[d]thiazol-2-amine feature dual benzothiazole moieties, likely increasing steric bulk and reducing solubility compared to the target compound .
Biological Activity
N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzothiazole core substituted with a furan side chain and a methyl group at the 6-position. Its molecular formula is C₁₄H₁₃N₂OS, and it has a molecular weight of approximately 255.33 g/mol. The unique structural elements contribute to its biological activity by enhancing interactions with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25.72 ± 3.95 |
| HeLa (Cervical) | 20.15 ± 1.50 |
| A549 (Lung) | 18.50 ± 2.00 |
The mechanism of action appears to involve apoptosis induction, as evidenced by flow cytometry results showing increased apoptotic cell populations in treated groups. Additionally, molecular docking studies suggest that the compound may interact with key proteins involved in cell cycle regulation and apoptosis pathways.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It demonstrates activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi:
| Pathogen | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.125 |
| Candida albicans | 0.050 |
These findings indicate its potential as an alternative treatment option for infections caused by resistant strains.
Antitubercular Activity
The compound has shown promising activity against Mycobacterium tuberculosis, particularly against drug-resistant strains. In vitro assays have indicated effective inhibition at concentrations that are clinically relevant, suggesting its potential utility in tuberculosis treatment regimens.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in DNA replication and repair, leading to cell death.
- Receptor Modulation : It potentially interacts with various receptors, modulating signaling pathways that control cell proliferation and survival.
- Oxidative Stress Induction : The presence of the furan moiety may enhance the generation of reactive oxygen species (ROS), contributing to cytotoxic effects in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Cytotoxicity Study : A study on the MCF-7 breast cancer cell line demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls, with an IC50 value indicating high potency .
- Antimicrobial Efficacy : Research evaluating the antimicrobial effects showed that the compound inhibited bacterial growth effectively at low concentrations, highlighting its potential as a broad-spectrum antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine, and how can reaction yields be optimized?
- Methodological Answer : The core benzo[d]thiazol-2-amine scaffold is typically synthesized by reacting 6-methyl-substituted aniline derivatives with sodium thiocyanate in bromine/glacial acetic acid, followed by hydrazine treatment to introduce the hydrazinyl group . For the N-(furan-2-ylmethyl) substitution, reductive amination or Schiff base formation with furfural (furan-2-carbaldehyde) under catalytic acidic or basic conditions (e.g., NaBH₄ reduction) is employed. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of amine to aldehyde) and solvent choice (e.g., ethanol or methanol under reflux) improves yields (70–85%) . Purity is enhanced via recrystallization in ethanol or ethyl acetate .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include the furan methylene protons (δ 4.0–4.5 ppm, singlet for –CH₂–), aromatic protons from the benzothiazole (δ 7.2–8.3 ppm, multiplet), and NH₂ protons (δ 5.8–7.7 ppm, broad singlet) .
- ¹³C NMR : The thiazole C2 carbon appears at δ 166–170 ppm, while the furan carbons resonate at δ 110–155 ppm .
- IR : Stretching vibrations for C=N (1620–1640 cm⁻¹) and N–H (3140–3550 cm⁻¹) confirm the amine and heterocyclic moieties .
Q. What are the recommended purification protocols for this compound, and how do solvent systems affect crystallization?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane 1:3 to 1:1 gradient) effectively removes byproducts. For crystallization, ethyl acetate/ethanol (3:1) yields high-purity crystals due to moderate polarity, while chloroform is preferred for derivatives with hydrophobic substituents . Slow cooling (0.5°C/min) enhances crystal lattice formation .
Advanced Research Questions
Q. How does the furan-2-ylmethyl group influence the electronic properties and reactivity of the benzo[d]thiazole core?
- Methodological Answer : The electron-rich furan ring donates π-electron density via conjugation, stabilizing the thiazole’s C2–N bond and enhancing nucleophilic reactivity at the amine group. Density Functional Theory (DFT) studies reveal reduced HOMO-LUMO gaps (ΔE ≈ 3.5 eV) compared to non-furan analogs, facilitating electrophilic substitutions . X-ray crystallography of analogs (e.g., N-(pyridin-2-ylmethyl) derivatives) shows planar geometries with dihedral angles <10° between the furan and benzothiazole planes, promoting π-π stacking in supramolecular assemblies .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., antifungal vs. antiviral efficacy)?
- Methodological Answer : Discrepancies arise from assay variability (e.g., MIC vs. IC₅₀ metrics) and substituent effects. To standardize results:
- Use a common cell line (e.g., Candida albicans ATCC 10231 for antifungal assays) .
- Control for the furan group’s redox sensitivity by conducting assays under inert atmospheres .
- Compare structure-activity relationships (SAR) with analogs (e.g., N-benzyl vs. N-furan-2-ylmethyl) to isolate substituent contributions .
Q. What mechanistic insights explain the compound’s activity in tubulin inhibition or anti-TMV (Tobacco Mosaic Virus) applications?
- Methodological Answer :
- Tubulin Inhibition : Molecular docking (AutoDock Vina) shows the furan methylene group occupies the colchicine-binding site, disrupting β-tubulin polymerization. Competitive binding assays (IC₅₀ ≈ 2.1 µM) correlate with mitotic arrest in HeLa cells .
- Anti-TMV Activity : The compound’s planar structure intercalates into viral RNA, blocking replication. In vitro studies using leaf-disk assays demonstrate 68–72% inhibition at 500 µg/mL, with EC₅₀ values improved by halogenation at the benzothiazole 6-position .
Q. How can tautomerism or dynamic isomerism affect the compound’s stability and bioactivity?
- Methodological Answer : Quantum chemical analyses (e.g., Gaussian 09) reveal six possible tautomers with energy differences <4 kcal/mol. The dominant form (80% population) features a thiazole-protonated structure (N–H tautomer), which enhances hydrogen-bonding with biological targets like kinase enzymes . Stability studies (TGA/DSC) show decomposition onset at 185°C, with tautomeric shifts below this temperature altering solubility and crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
